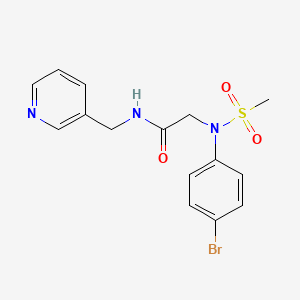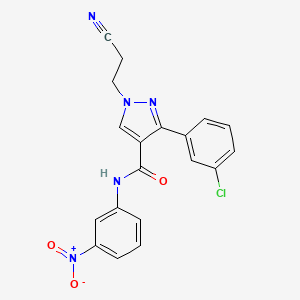![molecular formula C16H14Cl2N2O3S B5216332 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 and has since been investigated for its ability to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding and stabilization of many oncogenic proteins.
Mecanismo De Acción
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide works by binding to the ATP-binding site of Hsp90 and inhibiting its activity. This leads to the destabilization and degradation of many oncogenic proteins that are dependent on Hsp90 for their stability and function.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of this protein. However, one limitation is that N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide can be toxic to cells at high concentrations, which can complicate experiments.
Direcciones Futuras
There are many potential future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of Hsp90. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide and other Hsp90 inhibitors may have potential applications in combination therapy with other cancer treatments. Further research is also needed to fully understand the mechanisms of action and potential side effects of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide and other Hsp90 inhibitors.
Métodos De Síntesis
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptoethanol to form the thioether intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of Hsp90, which plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide can induce the degradation of these proteins and potentially inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-14-6-1-11(9-15(14)18)10-24-8-7-19-16(21)12-2-4-13(5-3-12)20(22)23/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJMJLZCJLTYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)


![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5216285.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)
![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)

